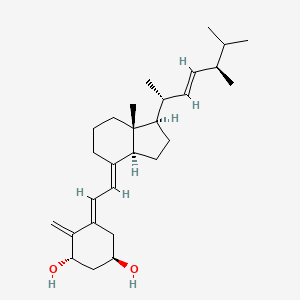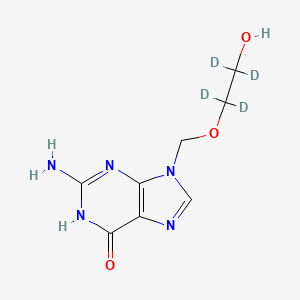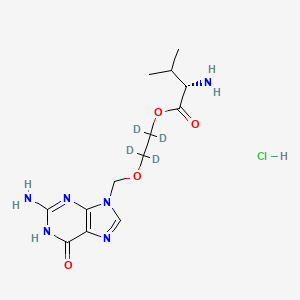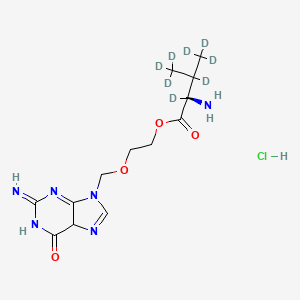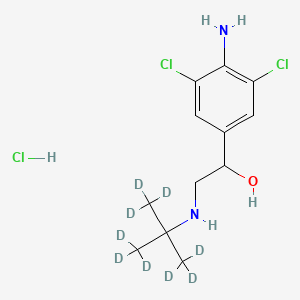
Metronidazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metronidazole is an oral synthetic antiprotozoal and antibacterial agent . It is used to treat a variety of conditions such as Amebiasis, Bacterial Infection, Bacterial Vaginosis, and others . Metronidazole is a nitroimidazole antibiotic that is used specifically for anaerobic bacteria and protozoa .
Synthesis Analysis
Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . Two series of metronidazole derivatives (ester derivatives and ether derivatives) were prepared reacting metronidazole and its acetic acid oxidized form with menthol, thymol, carvacrol, and eugenol .Molecular Structure Analysis
Metronidazole has a molecular weight of 171.1540 . It has a nitro functional group (-NO 2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds .Chemical Reactions Analysis
Nitroimidazoles, like Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .Physical And Chemical Properties Analysis
Metronidazole has a molecular weight of 171.15 and is soluble in DMSO . It is a low molecular weight compound that diffuses across the cell membranes of anaerobic and aerobic microorganisms .Aplicaciones Científicas De Investigación
Metronidazole in Treatment of Infections
Metronidazole, a mainstay in the treatment of anaerobic bacterial infections, remains effective against infections like trichomoniasis, amoebiasis, and giardiasis. It shows good clinical results in treating infections caused by Bacteroides species, fusobacteria, and clostridia, and in vaginosis due to Gardnerella vaginalis. Despite long-term use, resistance rates remain generally low, with some exceptions in specific pathogens like Helicobacter pylori (Löfmark, Edlund, & Nord, 2010).
Photocatalytic Degradation of Metronidazole
Metronidazole's degradation from aquatic solutions was studied using TiO2/Fe+3 as a nano-photocatalyst. The study tested various parameters and found that the optimal conditions for removing metronidazole were a nano-photocatalyst concentration of 500 mg/L, a pH of 11, and a contact time of 120 minutes, achieving a removal efficiency of 97% from synthetic solutions and 69.85% from pharmaceutical wastewater (Malakootian, Olama, & Nasiri, 2018).
Chromosomal Breakage by Metronidazole
Metronidazole's action in the B. fragilis group suggests that it induces chromosomal breakage in susceptible cells. This interaction with DNA, leading to strand breakage, has been observed in other bacteria like Escherichia coli and demonstrates metronidazole's effectiveness against this group (Diniz et al., 2000).
Metronidazole Metabolism and Resistance Mechanisms
Research highlights the complexity of metronidazole's metabolism and its associated cytotoxicity. Although its reduction (activation) under low oxygen conditions leads to cytotoxicity, it's unclear if this contributes to the cytotoxicity profile or if it’s due to imidazole ring fragmentation and subsequent metabolites. The paper also examines resistance mechanisms to metronidazole, which remains somewhat elusive despite its widespread use (Dingsdag & Hunter, 2018).
Antibacterial Activity of Metronidazole-Derived Carbon Nanodots
A novel study explored the synthesis of photoluminescent carbon nanodots (CNDs) from Metronidazole. These CNDs showed selective antibacterial activity against obligate anaerobes like Porphyromonas gingivalis, offering a new approach for preparing multifunctional carbon dots and their potential use in the theranostics of various diseases (Liu et al., 2017).
Plasmid-Mediated Metronidazole Resistance in Clostridioides difficile
A groundbreaking study discovered plasmid-mediated resistance to metronidazole in Clostridioides difficile. The research identified a 7kb plasmid, pCD-METRO, which correlated with stable metronidazole resistance and was found in resistant strains from multiple countries. This discovery has significant implications for the treatment and diagnostics of Clostridioides difficile infections (Boekhoud et al., 2019; Boekhoud et al., 2020).
Safety And Hazards
Metronidazole may cause serious side effects including nervous system problems, inflammation of the brain and spinal cord membranes, numbness or tingling in the hands or feet, and seizures . It is also advised not to consume alcohol or products containing alcohol or propylene glycol during treatment with metronidazole .
Direcciones Futuras
Propiedades
Número CAS |
83413-09-6 |
|---|---|
Nombre del producto |
Metronidazole-d3 |
Fórmula molecular |
C6H6N3O3D3 |
Peso molecular |
174.18 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
443-48-1 (unlabelled) |
Etiqueta |
Metronidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




